Cas no 630107-81-2 (5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide)

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-fluorophenyl)-
- 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
- Z2805899905
- MFCD11054263
- CS-0246313
- AS-43068
- 630107-81-2
- EN300-322029
- 5-AMINO-1-(2-FLUOROPHENYL)PYRAZOLE-4-CARBOXAMIDE
- AKOS017561288
- SCHEMBL1691549
- DB-139511
-
- MDL: MFCD11054263
- Inchi: InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
- InChI Key: QCEQWOVPHLZKMC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F
Computed Properties
- Exact Mass: 220.07617
- Monoisotopic Mass: 220.07603909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.9Ų
- XLogP3: 1.1
Experimental Properties
- PSA: 86.93
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB490070-2,5 g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide; . |
630107-81-2 | 2,5 g |
€988.00 | 2022-03-01 | ||
Enamine | EN300-322029-5g |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide |
630107-81-2 | 95% | 5g |
$1075.0 | 2023-09-04 | |
abcr | AB490070-250 mg |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide; . |
630107-81-2 | 250MG |
€242.50 | 2022-03-01 | ||
Alichem | A049004217-250mg |
5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide |
630107-81-2 | 95% | 250mg |
$172.71 | 2023-09-01 | |
Enamine | EN300-322029-0.05g |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide |
630107-81-2 | 95% | 0.05g |
$66.0 | 2023-09-04 | |
1PlusChem | 1P01DMCP-1g |
5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE |
630107-81-2 | 95% | 1g |
$521.00 | 2024-04-22 | |
1PlusChem | 1P01DMCP-2.5g |
5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE |
630107-81-2 | 95% | 2.5g |
$960.00 | 2024-04-22 | |
Aaron | AR01DML1-2.5g |
5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE |
630107-81-2 | 95% | 2.5g |
$1024.00 | 2023-12-14 | |
Enamine | EN300-322029-10g |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide |
630107-81-2 | 95% | 10g |
$1593.0 | 2023-09-04 | |
Aaron | AR01DML1-500mg |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide |
630107-81-2 | 95% | 500mg |
$398.00 | 2025-02-09 |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide Related Literature
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Introduction to 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 630107-81-2)
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, with the CAS number 630107-81-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a fluorine atom in the phenyl ring further enhances its pharmacological profile, making it a valuable candidate for drug development.
The chemical structure of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide consists of a pyrazole ring substituted with an amino group at the 5-position and a 2-fluorophenyl group at the 1-position. The carboxamide functionality at the 4-position adds to its reactivity and potential for forming hydrogen bonds, which can be crucial for interactions with biological targets.
Recent studies have highlighted the potential of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has shown significant antiviral activity against several viral strains. A research article in Antiviral Research (2023) reported that this compound effectively inhibits the replication of influenza virus and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a potential lead compound for antiviral drug development.
The pharmacokinetic properties of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide have also been extensively studied. A study in Pharmaceutical Research (2023) found that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. These properties suggest that it can be administered orally and may have sustained therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.
The synthetic route to produce 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been optimized to ensure high yield and purity. A recent publication in Organic Letters (2023) described an efficient synthesis method involving the condensation of 5-aminoisocyanate with 2-fluoroacetophenone followed by cyclization under mild conditions. This method is scalable and suitable for large-scale production, making it economically viable for pharmaceutical applications.
In conclusion, 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 630107-81-2) is a promising compound with a wide range of biological activities and favorable pharmacokinetic properties. Its potential applications in anti-inflammatory and antiviral therapies make it an exciting candidate for further research and development in the pharmaceutical industry. Ongoing clinical trials will provide more insights into its safety and efficacy, potentially leading to new therapeutic options for various diseases.
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